

# Application of OSS\_128167 in diffuse large B-cell lymphoma research.

Author: BenchChem Technical Support Team. Date: December 2025



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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Diffuse large B-cell lymphoma (DLBCL) is the most prevalent type of non-Hodgkin lymphoma, characterized by its aggressive nature and heterogeneous clinical outcomes.[1][2] Standard chemoimmunotherapy regimens, while effective for many, result in relapse or refractory disease in a significant portion of patients, underscoring the urgent need for novel therapeutic strategies.[3] Recent research has identified Sirtuin 6 (Sirt6), a NAD+ dependent deacylase and ADP-ribosylase, as a key player in the pathogenesis and progression of various cancers, including DLBCL.[4] The small molecule inhibitor, **OSS\_128167**, has emerged as a specific and potent tool for targeting Sirt6, demonstrating significant anti-tumor activity in preclinical models of DLBCL.[4][5]

These application notes provide a comprehensive overview of the use of **OSS\_128167** in DLBCL research, including its mechanism of action, protocols for key experiments, and a summary of quantitative data from preclinical studies.

### **Mechanism of Action**





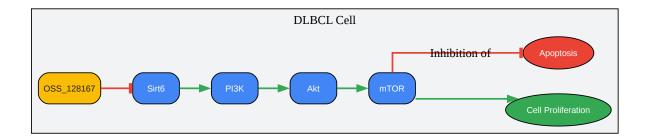


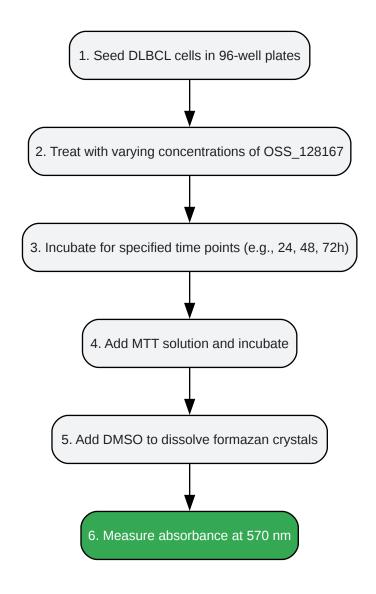
**OSS\_128167** is a selective inhibitor of Sirt6.[6][7] In DLBCL, Sirt6 has been identified as an oncogene, with its overexpression correlating with poorer patient outcomes.[4][5] Sirt6 promotes tumorigenesis by activating the PI3K/Akt/mTOR signaling pathway.[4][5] By inhibiting Sirt6, **OSS\_128167** effectively downregulates this critical survival pathway, leading to a cascade of anti-lymphoma effects.[4][5] These effects include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5] Furthermore, **OSS\_128167** has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents used in DLBCL treatment, such as doxorubicin (Adriamycin) and bendamustine.[4][8]

## **Signaling Pathway**

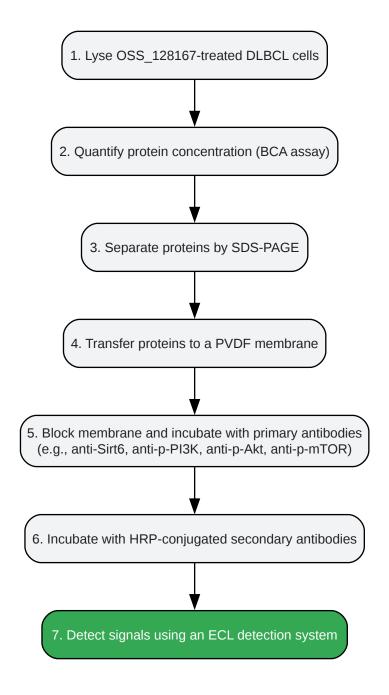
The inhibitory effect of **OSS\_128167** on Sirt6 leads to the downregulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival in DLBCL.











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- To cite this document: BenchChem. [Application of OSS\_128167 in diffuse large B-cell lymphoma research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608599#application-of-oss-128167-in-diffuse-large-b-cell-lymphoma-research]

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